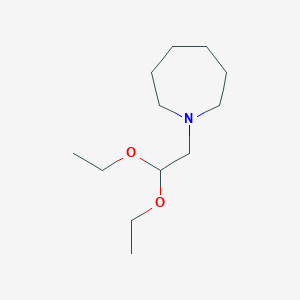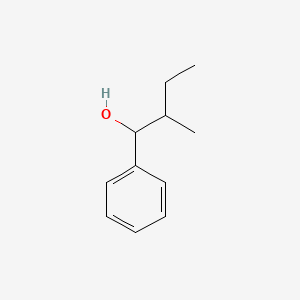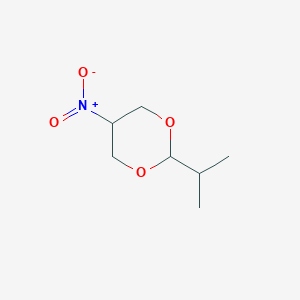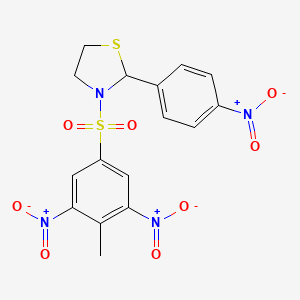
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound characterized by its unique thiazolidine ring structure and multiple nitro and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the nitro and sulfonyl groups through nitration and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
Applications De Recherche Scientifique
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Uniqueness
Compared to similar compounds, 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications and research studies.
Propriétés
Formule moléculaire |
C16H14N4O8S2 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
3-(4-methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H14N4O8S2/c1-10-14(19(23)24)8-13(9-15(10)20(25)26)30(27,28)17-6-7-29-16(17)11-2-4-12(5-3-11)18(21)22/h2-5,8-9,16H,6-7H2,1H3 |
Clé InChI |
QWXKWUJIXXSCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


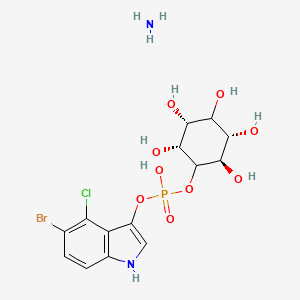
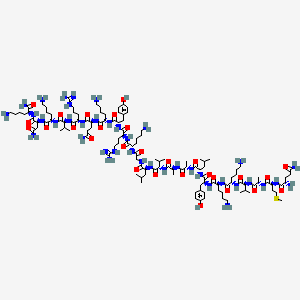
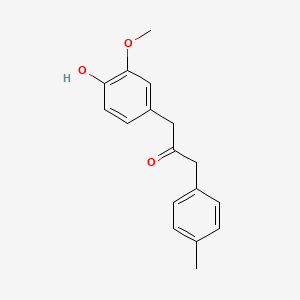
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
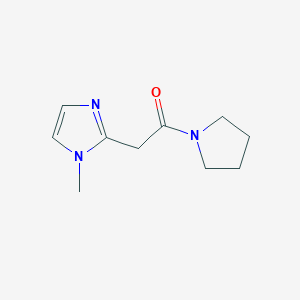
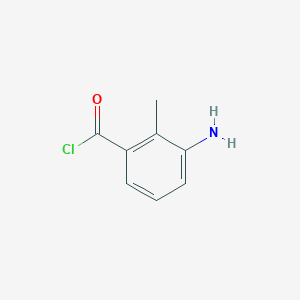
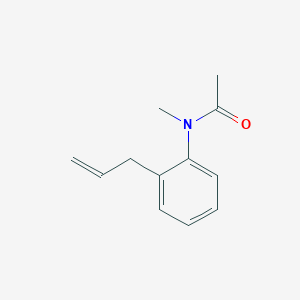
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
